Adriana Cambón,
Edgar Figueroa-Ochoa,
Josué Juárez,
Eva Villar-Álvarez,
Alberto Pardo,
Silvia Barbosa,
J F Armando Soltero,
Pablo Taboada,
Víctor Mosquera
PMID: 24739077
DOI:
10.1021/jp500426k
Abstract
Amphiphilic block copolymers have emerged during last years as a fascinating substrate material to develop micellar nanocontainers able to solubilize, protect, transport, and release under external or internal stimuli different classes of cargos to diseased cells or tissues. However, this class of materials can also induce biologically relevant actions, which complement the therapeutic activity of their cargo molecules through their mutual interactions with biologically relevant entities (cellular membranes, proteins, organelles...); these interactions at the same time, are regulated by the nature, conformation, and state of the copolymeric chains. For these reasons, in this paper we investigated the self-assembly process and physico-chemcial properties of two reverse triblock poly(butylene oxide)-poly(ethylene oxide)-poly(butylene oxide) block copolymers, BO14EO378BO14 and BO21EO385BO21, which have been recently found to be very useful as drug delivery nanovehicles and biological response modifiers under certain conditions (A. Cambón et al. Int. J. Pharm. 2013, 445, 47-57) in order to obtain a clear picture of the solution behavior of this class or block copolymers and to understand their biological activity. These block copolymers are characterized by possessing long BO blocks and extremely lengthy central EO ones, which provide them with a rich rheological behavior characterized by the formation of flowerlike micelles with sizes ranging from 20 to 40 nm in aqueous solution and the presence of intermicellar bridging even at low copolymers concentrations as denoted by atomic force microscopy. Bridging is also clearly observed by analyzing the rheological response of these block copolymers both storage and loss moduli upon changes on time, temperature, and or concentration. Strikingly, the relatively wide Poisson distribution of the polymeric chains make the present copolymers behave rather distinctly to conventional associative thickeners. The observed rich rheological behavior and their tunability also make these copolymers promising materials to configure drug gelling depots.
Victoria B Tran,
Ye Suel Sung,
Kendra Copley,
C J Radke
PMID: 22456099
DOI:
10.1016/j.clae.2012.02.006
Abstract
Prevention of Pseudomonas aeruginosa binding to soft-contact lenses (SCLs) may curtail sight-threatening microbial keratitis. Substrate surface wettability is known to modulate adhesion of P. aeruginosa. This study investigates the use of aqueous alkoxylate block co-polymer surfactants for enhanced wettability and antibacterial adhesion of SCLs under leaching conditions. Specifically, Pluronic(®) F127 (PF) and three ethylene oxide-butylene oxide (EOBO) surfactants were studied with four commercially available silicone-hydrogel contact lenses: Pure Vision™, Acuvue Advance™, Acuvue Oasys™ and O(2)Optix™. Dilute aqueous PF and EOBO surfactants impregnated all four soft-contact lenses, as demonstrated by surface-tension decline for leached surfactant. For PF surfactant, significant surface-wettability improvement upon rinsing occurred only after overnight leaching. EOBO surfactant showed a similar pattern with O(2)Optix™ lenses. EOBO-pretreated Pure Vision™ lenses, however, showed fast leaching and a significant change in surface energy towards improved wettability. Adhesion assays of P. aeruginosa displayed a small decrease in the binding rate of PAK bacteria for EOBO-pretreated Pure Vision™ lenses, but not for EOBO-pretreated O(2)Optix™ lenses. P. aeruginosa strain-PAO1 bacteria adhesion to all lenses was independent of surface wettability. Despite the ability of polymeric surfactants to lower advancing contact angles under leaching conditions, increased lens wettability is not a universal panacea for antifouling of soft-contact lenses.
Maria Elenir N P Ribeiro,
Igor Marques Cavalcante,
Nágila M P S Ricardo,
Shao-Min Mai,
David Attwood,
Stephen G Yeates,
Colin Booth
PMID: 19041381
DOI:
10.1016/j.ijpharm.2008.10.030
Abstract
The influence of hydrophobic-block length on solubilisation capacity was examined for micelles of E(m)B(n) copolymers (E=oxyethylene, B=oxybutylene, subscripts denote number-average block lengths in repeat units) with B-block lengths in the range of 30-76 and with E-blocks of sufficient length to ensure the formation of spherical micelles. Griseofulvin was used as a model poorly-water-soluble drug known to be almost exclusively solubilised in the micellar core. Combination of solubilisation data with those of a previous study has shown that the amount of drug solubilised per gram of hydrophobe is essentially independent of B-block length when this exceeds about 15 B units, suggesting that core size is not a major influence on solubilisation.
Zhengyuan Zhou,
Chiraphon Chaibundit,
Antony D'Emanuele,
Kieran Lennon,
David Attwood,
Colin Booth
PMID: 18063326
DOI:
10.1016/j.ijpharm.2007.10.028
Abstract
Ethylene oxide and 1,2-butylene oxide were sequentially polymerised to form the diblock copolymer E13B10 (E=oxyethylene, B=oxybutylene, subscripts denote number-average block lengths in repeat units). Dynamic and static light scattering over the temperature range 10-30 degrees C demonstrated a transition from compact (spheroidal) micelles to larger, more elongated (worm-like) micelles with temperature increase above a critical onset temperature of about 20 degrees C. Determination of the solubilisation capacity for griseofulvin, carbamazepine and spironolactone of dilute micellar solutions of this copolymer, together with those of E11B8 and E17B12 block copolymers (which also show the sphere-to-worm transition), allowed investigation of the influence on solubilisation characteristics of hydrophobic block length and temperature. The extent of solubilisation at 25 degrees C of the poorly water-soluble drug spironolactone increased linearly with increase of hydrophobic block length, attributable to a concomitant increase in the proportion of worm-like micelles in solution.
Helen A Joly,
Luc Beaudet,
Xiaobing Dai
PMID: 16640360
DOI:
10.1021/jp056113s
Abstract
Group 13 metal atoms react with ethers under matrix isolation conditions to give a number of interesting products. This work has been extended to include the reaction of Al atoms with 1,2-epoxybutane (CH(3)CH(2)H(2)) and its isotopomers, 1,2-epoxybutane-1,1-d(2) (CH(3)CH(2)D(2)) and 1,2-epoxybutane-2-d(1) (CH(3)CH(2)H(2)). The paramagnetic species generated in the reaction have been studied by electron paramagnetic resonance (EPR) spectroscopy. Two divalent Al insertion products were spontaneously formed. Species A, with the magnetic parameters a(Al) = 855 MHz, a(H)(1) = 28.8 MHz, a(H)(2) = 13.6 MHz, and g = 2.0014, is the C(1)-O insertion radical CH(3)CH(2). Species B, thought to result from the insertion of Al atoms into the C(2)-O bond, CH(3)CH(2), has the magnetic parameters g = 2.0003, a(Al) = 739 MHz, a(H)(1) = 15.1 MHz, a(H)(2) = 18.5 MHz, and a(H)(1) = 37.8 MHz. Support for these assignments was obtained by comparing the experimental values of the Al and H hyperfine interaction (hfi) with those calculated using a DFT method. At temperatures < 150 K, there is evidence for the formation of the alkyl radical CH(3)CH(2)CH(O(-))CH(2)* due to ring opening at the C(1)-O bond, while at higher temperatures a radical with magnetic parameters similar to those reported for 1-methallyl was detected.
Stuart J Khan,
Howard S Weinberg,
E Cydnie Bedford
PMID: 16615770
DOI:
10.1021/ac0516990
Abstract
Trace concentrations of small soluble epoxides are suspected byproducts of drinking water ozonation. However, adequate characterization of epoxide formation is currently limited by the lack of suitable analytical methods to target these chemicals in dilute, but complex aqueous solutions. One potential approach is presented here based on aqueous-phase aminolysis. The method also employs solid-phase extraction, silylation of the solvent extract, and analysis by gas chromatography-mass spectrometry. This approach is demonstrated to be effective for the selective analysis of the epoxides 1,2-epoxybutane, epichlorohydrin, and epifluorohydrin in water with optimized method detection limits of 5-10 ng/L.
Michał Romański,
Whitney Ratajczak,
Franciszek Główka
PMID: 28342883
DOI:
10.1016/j.xphs.2017.03.018
Abstract
A prodrug treosulfan (T) undergoes a pH-dependent activation to epoxide derivatives. The process seems to involve an intramolecular Williamson reaction (IWR) but clear kinetic evidence is lacking. Moreover, a cis-diol system present in the T structure is expected to promote complexation with boric acid. As a result, the prodrug epoxidation would be inhibited; however, this phenomenon has not been investigated. In this article, the effect of pH on the kinetics of T conversion to its monoepoxide was studied from a mechanistic point of view. Also, the influence of boric acid on the reaction kinetics was examined. The rate constants observed for the activation of T (k
) in acetate, phosphate, and carbonate buffers satisfied the equation logk
= -7.48 + 0.96 pH. The reaction was inhibited in the excess of boric acid over T, and the k
decreased with increasing borate buffer concentration. The experimental results were consistent with the inhibition model that included the formation of a tetrahedral, anionic T-boric acid monoester. To conclude, in nonborate buffers, the T activation to (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate follows IWR mechanism. A borate buffer changes the reaction kinetics and complicates kinetic analysis.
Agnieszka Wróblewska,
Joanna Wajzberg,
Anna Fajdek,
Eugeniusz Milchert
PMID: 18768256
DOI:
10.1016/j.jhazmat.2008.07.100
Abstract
Epoxidation of 1-butene-3-ol (1B3O) with 30 wt% hydrogen peroxide over TS-2 catalyst has been studied with methanol as a solvent and at elevated pressure (autogenic). The influence of temperature in the range of 20-120 degrees C, the molar ratio of 1B3O/H(2)O(2) 1:1-5:1, methanol concentration 5-90 wt%, TS-2 catalyst concentration 0.1-5.0 wt% and the reaction time 0.5-5.0 h have been investigated. The process was described by the following functions: the selectivity of transformation to 1,2-epoxybutane-3-ol (1,2EB3) in relation to 1B3O consumed, the selectivity of transformation to organic compounds in relation to H(2)O(2) consumed and the conversions of 1B3O and hydrogen peroxide. The major product of epoxidation is 1,2EB3, a compound with many applications.
Hitesh V Motwani,
Charlotta Fred,
Johanna Haglund,
Bernard T Golding,
Margareta Törnqvist
PMID: 19764821
DOI:
10.1021/tx900088w
Abstract
The reduced state of vitamin B(12), cob(I)alamin, acts as a supernucleophile that reacts ca. 10(5) times faster than standard nucleophiles, for example, thiols. Methods have been developed for trapping electrophilically reactive compounds by exploiting this property of cob(I)alamin. 1,3-Butadiene (BD) has recently been classified as a group 1 human carcinogen by the International Agency for Research on Cancer (IARC). The carcinogenicity of BD is considered to be dependent on the activation or deactivation of the reactive metabolites of BD, that is, the epoxides (oxiranes) 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 1,2-epoxy-3,4-butanediol (EBdiol). Cytochrome P450 (P450) isozymes are involved in oxidation of BD to EB and further activation to DEB. EB and DEB are hydrolyzed by epoxide hydrolases (EH) to 3,4-dihydroxy-1-butene (BDdiol) and EBdiol, respectively. EBdiol can also be formed by oxidation of BDdiol. In the present study, cob(I)alamin was used for instant trapping of the BD epoxide metabolites generated in in vitro metabolism to study enzyme kinetics. The substrates EB, DEB, and BDdiol were incubated with rat S9 liver fraction, and apparent K(m) and apparent V(max), were determined. The ratio of conversion of EB to DEB (by P450) to the rate of deactivation of DEB by EH was 1.09. Formation of EBdiol from hydrolysis of DEB was ca. 10 times faster than that from oxidation of BDdiol. It was also found that the oxidation of EB to DEB was much faster than that of BDdiol to EBdiol. The study offers comparative enzyme kinetic data of different BD metabolic steps, which is useful for quantitative interspecies comparison. Furthermore, a new application of cob(I)alamin was demonstrated for the measurement of enzyme kinetics of compounds that form electophilically reactive metabolites.
Hong Yuan Sun,
Yan Bai,
Ming Gang Zhao,
Ai You Hao,
Gui Ying Xu,
Jian Shen,
Jian Ye Li,
Tao Sun,
Hua Cheng Zhang
PMID: 19703683
DOI:
10.1016/j.carres.2009.07.010
Abstract
A new soluble cyclodextrin derivative 6-O-(2-hydroxybutyl)-beta-cyclodextrin (6-HB-beta-CD) was prepared. Its molecular binding and recognition ability were investigated with the comparison of beta-cyclodextrin (beta-CD), 2-O-(2-hydroxypropyl)-beta-cyclodextrin (2-HP-beta-CD), 6-O-(2-hydroxypropyl)-beta-cyclodextrin (6-HP-beta-CD), and 2-O-(2-hydroxybutyl)-beta-cyclodextrin (2-HB-beta-CD). The relationship between the complex stability constants and the possible structures of inclusion compounds was discussed with the interaction of hosts and guests, including the weak hydrophobic interactions, the size/shape matching, the steric hindrance, and the hydrophilic property.